5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol
Description
5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol is a heterocyclic compound featuring a pyridin-2-ol core linked via a carbonyl group to a piperazine ring substituted with a 2-chlorophenyl moiety.
Properties
IUPAC Name |
5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-3-1-2-4-14(13)19-7-9-20(10-8-19)16(22)12-5-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOAOGXDXMWESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with 2-Chlorophenyl Group: The piperazine ring is then substituted with a 2-chlorophenyl group using aromatic nucleophilic substitution reactions.
Attachment of Pyridin-2-ol Moiety: The final step involves the attachment of the pyridin-2-ol moiety through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the pyridin-2-ol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related piperazine- and heterocycle-containing derivatives, focusing on structural features, substituent effects, and reported bioactivities.
Structural Analogues and Their Bioactivities
Key Structural and Functional Differences
Core Heterocycle: The pyridin-2-ol core in the target compound contrasts with triazole (Compound 77, MAY) or pyrazole (4b) cores.
Piperazine Substituents :
- The 2-chlorophenyl group in the target compound differs from the 3,5-dimethoxyphenyl group in Compound 77 and MAY. Chlorine’s electron-withdrawing nature may reduce electron density on the piperazine ring compared to methoxy groups, altering interactions with hydrophobic binding pockets .
- In , the 5-chloro-2-methylphenyl substituent introduces steric bulk and lipophilicity, which could enhance membrane permeability but reduce selectivity .
Biological Activity :
- Compound 77’s tubulin inhibition and cytotoxicity highlight the role of the triazole core and dimethoxyphenyl group in targeting microtubules . The absence of a hydroxyl group in such derivatives may favor intracellular accumulation but reduce water solubility.
- The target compound’s pyridin-2-ol group could modulate kinase or receptor binding (e.g., serotonin/dopamine receptors), though this remains speculative without direct data.
Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons
- Metabolic Stability : The hydroxyl group in pyridin-2-ol may serve as a site for glucuronidation, shortening half-life compared to triazole derivatives .
- Target Selectivity : Substituent electronic profiles (e.g., chloro vs. methoxy) could influence affinity for enzymes like tubulin polymerases or kinases. For example, dimethoxy groups in Compound 77 may engage in π-π stacking with aromatic residues in tubulin, while chlorine’s steric effects might disrupt such interactions .
Biological Activity
5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and detailed research findings.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a 2-chlorophenyl group and a pyridin-2-ol moiety. The synthesis typically involves:
- Formation of the Piperazine Ring : Cyclization of 1,2-diamine derivatives.
- Substitution with 2-Chlorophenyl Group : Achieved through nucleophilic aromatic substitution.
- Attachment of Pyridin-2-ol Moiety : Via amide bond formation reactions.
These steps ensure high yield and purity, making the compound suitable for various applications in research and industry .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for various metabolic pathways, including those involved in inflammation and cancer progression.
- Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing cellular responses.
For instance, studies indicate that this compound can inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.
Anticancer Properties
The compound has also been investigated for its anticancer effects. It has shown promise in inhibiting the proliferation of cancer cells in several models. The underlying mechanisms may involve apoptosis induction and cell cycle arrest .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study reported that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Line Studies : In assays involving human cancer cell lines (e.g., breast and lung cancer), the compound demonstrated potent cytotoxicity, leading to a reduction in cell viability by over 70% at certain concentrations .
- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between the compound and target proteins, revealing critical hydrogen bonds and hydrophobic interactions that contribute to its biological activity .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[4-(2-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
- Step 1 : Preparation of the piperazine intermediate (e.g., 4-(2-chlorophenyl)piperazine) using nucleophilic substitution or coupling reactions.
- Step 2 : Carbonyl linkage formation between the piperazine and pyridin-2-ol via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
- Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for acyl chloride to piperazine), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for yield improvement (typically 60–75%) .
Q. How can the compound’s structural identity and purity be validated?
- Methodological Answer : Use a combination of:
- Spectroscopy : - and -NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ ~165 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 347.08) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (>10 mg/mL), poorly soluble in water (<0.1 mg/mL). Use DMSO for stock solutions and dilute in aqueous buffers for biological assays .
- Stability : Stable at −20°C for >6 months; sensitive to prolonged light exposure—store in amber vials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Assay Validation : Replicate studies using standardized protocols (e.g., cell lines, incubation times) to control variables .
- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products influencing activity .
- Receptor Profiling : Perform competitive binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) to clarify target selectivity .
Q. What strategies are effective for functionalizing the pyridin-2-ol or piperazine moieties to enhance pharmacological activity?
- Methodological Answer :
- Pyridin-2-ol Modification : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 4-position to modulate hydrogen-bonding interactions .
- Piperazine Functionalization : Alkylation or acylation of the piperazine nitrogen to improve blood-brain barrier permeability (e.g., tert-butyl carbamate protection) .
- SAR Studies : Compare analogs with substituted phenyl groups (e.g., 4-fluorophenyl vs. 2-chlorophenyl) to evaluate steric/electronic effects on receptor binding .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding poses in receptor active sites (e.g., 5-HT or D receptors) .
- QSAR Analysis : Develop models correlating substituent properties (logP, polar surface area) with activity data to prioritize synthetic targets .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., π-π stacking with Phe residues) .
Q. What experimental controls are essential when studying metabolic stability in vitro?
- Methodological Answer :
- Microsomal Incubations : Include NADPH-regenerating systems and control samples without cofactors to distinguish enzymatic vs. non-enzymatic degradation .
- Analytical Controls : Use stable isotope-labeled internal standards (e.g., -analogs) to normalize LC-MS/MS data and minimize matrix effects .
Contradiction Analysis and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Reproduce Synthesis : Verify starting material purity and reaction conditions (e.g., exclusion of moisture for acid-sensitive intermediates) .
- Cross-Validate Data : Compare IR spectra (e.g., carbonyl stretches at ~1680 cm) and DSC melting points across independent labs .
Tables of Key Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 347.08 g/mol | |
| LogP (Predicted) | 2.8 ± 0.3 | |
| HPLC Purity | >95% (C18 column, 70:30 MeOH/HO) | |
| -NMR (DMSO-d) | δ 8.2 (s, 1H, pyridine-OH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
